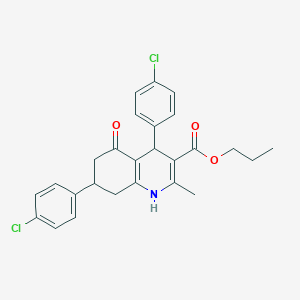
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and inflammation. It has also been found to activate certain receptors in the brain that are involved in cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide has been found to exhibit a range of biochemical and physiological effects in various studies. These effects include the inhibition of cancer cell growth and proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide in lab experiments include its potent anti-tumor activity, its ability to protect against neuronal damage, and its potential as a therapeutic agent for a range of diseases. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and the development of more efficient synthesis methods. Additionally, research could focus on the development of new derivatives of this compound with improved potency and selectivity for specific diseases.
Méthodes De Synthèse
The synthesis of 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide involves several steps, including the reaction of 2-fluorobenzylamine with 2-phenoxyethanol, followed by the reaction of the resulting product with 2-amino-6-carboxybenzoxazole. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide has been studied for its potential applications in a variety of research areas, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to exhibit anti-tumor activity through the inhibition of cancer cell proliferation and induction of apoptosis. In neurodegenerative disease research, it has been found to protect against neuronal damage and improve cognitive function. In inflammation research, it has been found to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c24-19-9-5-4-6-16(19)15-22-26-20-11-10-17(14-21(20)29-22)23(27)25-12-13-28-18-7-2-1-3-8-18/h1-11,14H,12-13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFDXVMWUWUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)

![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)
![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)

![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)

![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)

![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)